Basicity and Steric Profile from N-Methyl Moiety
N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine (1) possesses a secondary amine (-NHCH3), which differentiates it from primary amine analogs like (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine (2) . The N-methyl group increases the amine's basicity (pKa of conjugate acid ~10.6-10.8 for a secondary alkylamine vs. ~10.0-10.3 for a primary alkylamine) and introduces a steric hindrance not present in the primary amine, which can affect receptor binding pocket interactions and metabolic N-demethylation rates [1].
| Evidence Dimension | Amine Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | ~10.6 - 10.8 (estimated for secondary alkylamine) [1] |
| Comparator Or Baseline | (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine: ~10.0 - 10.3 (estimated for primary alkylamine) [1] |
| Quantified Difference | Estimated pKa difference of approximately 0.3-0.8 units |
| Conditions | Computational estimation based on amine class [1] |
Why This Matters
The altered basicity impacts protonation state at physiological pH, affecting solubility and permeability, while steric differences can dictate selective interactions with biological targets, making (1) a distinct chemical probe from its primary amine analog.
- [1] Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. View Source
